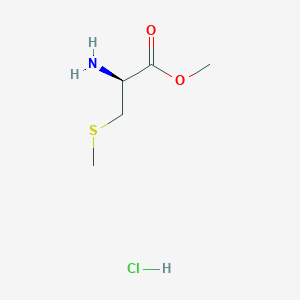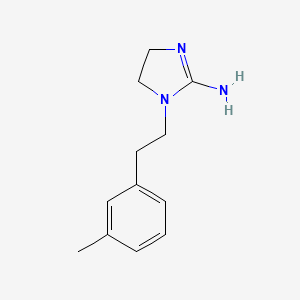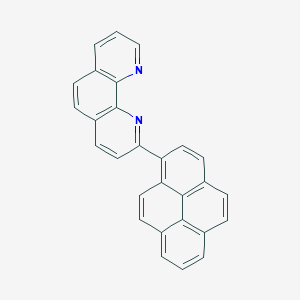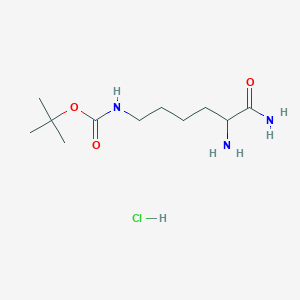
(s)-Methyl 2-amino-3-(methylthio)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Methyl-L-cysteine methyl ester hydrochloride is a derivative of the amino acid cysteine. It is commonly used in biochemical research and peptide synthesis due to its unique properties. This compound is known for its mucolytic activity, which makes it useful in treating respiratory disorders by breaking down mucus .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-L-cysteine methyl ester hydrochloride typically involves the esterification of L-cysteine with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:
L-Cysteine+Methanol+Hydrochloric Acid→S-Methyl-L-cysteine methyl ester hydrochloride
The reaction mixture is usually refluxed, and the product is purified by crystallization .
Industrial Production Methods: In industrial settings, the production of S-Methyl-L-cysteine methyl ester hydrochloride involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Types of Reactions:
Oxidation: S-Methyl-L-cysteine methyl ester hydrochloride can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: The compound can be reduced to yield thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
S-Methyl-L-cysteine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used to study protein interactions and enzyme mechanisms.
Medicine: It has mucolytic properties, making it useful in treating respiratory conditions.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis
作用机制
The mechanism of action of S-Methyl-L-cysteine methyl ester hydrochloride involves its interaction with mucus in the respiratory tract. The compound breaks down the disulfide bonds in mucus, reducing its viscosity and making it easier to expel. This mucolytic activity is primarily due to the presence of the thiol group in the molecule, which can cleave disulfide bonds .
相似化合物的比较
- L-Cysteine methyl ester hydrochloride
- S-Methyl-L-cysteine
- N-Acetyl-L-cysteine methyl ester
Comparison: S-Methyl-L-cysteine methyl ester hydrochloride is unique due to its specific ester and thiol functional groups, which confer distinct chemical reactivity and biological activity. Compared to L-Cysteine methyl ester hydrochloride, it has enhanced mucolytic properties. N-Acetyl-L-cysteine methyl ester, on the other hand, is more commonly used as an antioxidant .
属性
分子式 |
C5H12ClNO2S |
|---|---|
分子量 |
185.67 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-methylsulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4(6)3-9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 |
InChI 键 |
HOOBCPSLMYVDBX-PGMHMLKASA-N |
手性 SMILES |
COC(=O)[C@@H](CSC)N.Cl |
规范 SMILES |
COC(=O)C(CSC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide](/img/structure/B12831819.png)


![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B12831839.png)


![4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12831859.png)
![4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde](/img/structure/B12831860.png)


![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B12831874.png)


